molecular formula C6H5F3N2S B1459696 3-(Trifluoromethylthio)pyridin-2-amine CAS No. 1204234-81-0

3-(Trifluoromethylthio)pyridin-2-amine

Cat. No. B1459696
CAS RN: 1204234-81-0
M. Wt: 194.18 g/mol
InChI Key: HGWRAVLHAIJDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethylthio)pyridin-2-amine” is a heterocyclic organic compound that belongs to the pyridine family. It has a CAS Number of 1204234-81-0 and a molecular weight of 194.18 .


Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethylthio)pyridin-2-amine” is C6H5F3N2S . The InChI code is 1S/C6H5F3N2S/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H, (H2,10,11) and the InChI key is HGWRAVLHAIJDSQ-UHFFFAOYSA-N .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include 3-(Trifluoromethylthio)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA . This includes drugs that incorporate 3-(Trifluoromethylthio)pyridin-2-amine. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Syntheses and Uses for Various Diseases and Disorders

The trifluoromethyl group, including 3-(Trifluoromethylthio)pyridin-2-amine, has been incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Safety and Hazards

The safety data sheet (SDS) for “3-(Trifluoromethylthio)pyridin-2-amine” can be found at the provided link . It’s important to refer to the SDS for handling and safety information.

Future Directions

Trifluoromethylpyridines, a related group of compounds, have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRAVLHAIJDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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